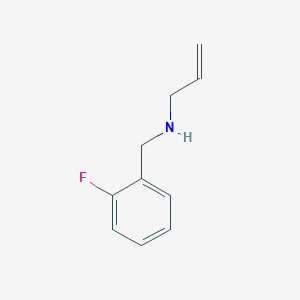

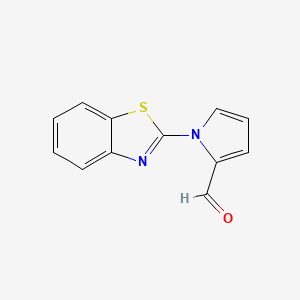

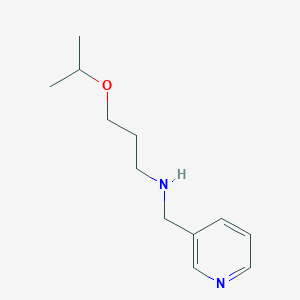

1-Benzothiazol-2-yl-1H-pyrrole-2-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound of interest, 1-Benzothiazol-2-yl-1H-pyrrole-2-carbaldehyde, is a multifaceted molecule that has not been directly studied in the provided papers. However, related compounds with similar structural motifs have been synthesized and analyzed, providing insights into the chemical behavior and properties that could be extrapolated to the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves condensation reactions. For instance, 1-vinylpyrrole-benzimidazole ensembles were synthesized through the condensation of 1-vinyl-1H-pyrrole-2-carbaldehydes with o-phenylenediamine, yielding products with high fluorescence properties . Similarly, benzo[c]carbazoles were synthesized via a one-pot photochemical annulation of 2-chloroindole-3-carbaldehydes with styrenes . These methods suggest that the synthesis of 1-Benzothiazol-2-yl-1H-pyrrole-2-carbaldehyde could potentially be achieved through analogous condensation or annulation reactions.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various techniques. For example, the crystal structure of 1-(propa-1,2-dienyl)-1H-benzo[d]imidazole-2-carbaldehyde was elucidated by X-ray crystallography, providing detailed information about the molecular geometry . This suggests that similar structural analysis techniques could be applied to determine the molecular structure of 1-Benzothiazol-2-yl-1H-pyrrole-2-carbaldehyde.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored in the context of their ability to form complexes with various metals. A novel ligand system derived from pyrrol-2-carbaldehyde was shown to have complexing ability with divalent metal ions . This indicates that 1-Benzothiazol-2-yl-1H-pyrrole-2-carbaldehyde may also exhibit interesting reactivity, particularly in the formation of coordination compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of structurally related compounds have been investigated, revealing sensitivity to environmental factors such as solvent polarity and pH. For instance, the solvatochromism of a carbaldehyde derivative was studied, showing that its photophysical properties are highly dependent on the microenvironment . This implies that 1-Benzothiazol-2-yl-1H-pyrrole-2-carbaldehyde could also display solvatochromic behavior and potentially serve as a fluorescent probe.

Aplicaciones Científicas De Investigación

Chemistry and Properties

A review of literature up to 2008 highlights the significant variability in the chemistry and properties of benzothiazole compounds, including 1-Benzothiazol-2-yl-1H-pyrrole-2-carbaldehyde. The review covers preparation procedures, properties of free organic compounds, their protonated/deprotonated forms, and complex compounds. It outlines their spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity. This comprehensive analysis suggests potential areas for future research, particularly in exploring unknown analogues of such compounds (Boča, Jameson, & Linert, 2011).

Therapeutic Potential and Drug Development

Benzothiazole derivatives are recognized for their broad spectrum of antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. The structural simplicity of 2-arylbenzothiazoles, in particular, has made them potential antitumor agents. Some compounds with the benzothiazole ring system are in clinical use for various diseases/disorders, highlighting the importance of this nucleus in drug discovery and development. The review spans patents filed during 2010 – 2014, providing insights into the anticancer, antimicrobial, and anti-inflammatory activities of these derivatives (Kamal, Mohammed Ali Hussaini Syed, & Shaheer Malik Mohammed, 2015).

Structural Activity Relationship

The importance of benzothiazole derivatives in medicinal chemistry is further emphasized through their varied biological activities. These derivatives have shown anti-viral, anti-microbial, anti-allergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmintic, and anti-cancer properties. The structural variations of benzothiazole compounds are directly linked to their biological activities, making them significant for the development of new therapeutic agents (Bhat & Belagali, 2020).

Advances in Chemotherapeutics

Recent structural modifications of benzothiazole scaffolds and their conjugate systems have shown promising potential as chemotherapeutics, especially in antitumor agents. This review discusses the development of new benzothiazoles and their conjugates, highlighting their promising biological profiles, synthetic accessibility, and therapeutic applications. The need for full characterization of their toxicity for clinical usage as safe drugs in cancer treatment is also noted (Ahmed et al., 2012).

Patent Trends in Drug Discovery

An analysis of benzothiazole-related patents filed from 2015 to 2020 shows a wide range of pharmacological activities. Benzothiazole derivatives have been patented for various therapeutic applications, with a special focus on cancer research. This review indicates the significant pharmacological importance of benzothiazole scaffolds in the development of derivatives with high therapeutic activity (Law & Yeong, 2022).

Propiedades

IUPAC Name |

1-(1,3-benzothiazol-2-yl)pyrrole-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2OS/c15-8-9-4-3-7-14(9)12-13-10-5-1-2-6-11(10)16-12/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCPITNDUNCSNNZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)N3C=CC=C3C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzothiazol-2-yl-1H-pyrrole-2-carbaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(4-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine](/img/structure/B1306436.png)

![2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine](/img/structure/B1306437.png)

![(1-Ethyl-piperidin-4-yl)-[1-(4-methoxy-phenyl)-ethyl]-amine](/img/structure/B1306464.png)

![2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol](/img/structure/B1306467.png)